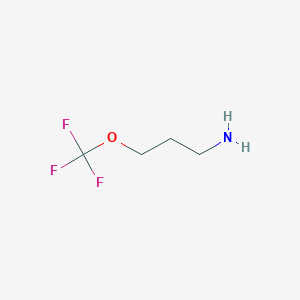

3-(Trifluoromethoxy)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)9-3-1-2-8/h1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEVNGSFUOMYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Trifluoromethoxy Propan 1 Amine and Its Derivatives

Reactions of the Primary Amine Moiety

The primary amine group in 3-(Trifluoromethoxy)propan-1-amine is the main site of chemical reactivity, undergoing reactions typical of aliphatic amines, such as acylation, alkylation, and salt formation.

Acylation Reactions

Primary amines like this compound readily react with acylating agents such as acid chlorides, anhydrides, and esters to form stable amide derivatives. This transformation is a common strategy in organic synthesis and medicinal chemistry to modify the properties of an amine-containing molecule. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds.

For instance, the structurally related compound, racemic 1-(4-(trifluoromethoxy)phenyl)propan-1-amine, undergoes lipase-catalyzed acetylation. In this enzymatic kinetic resolution, an acetyl group is selectively transferred to one enantiomer, demonstrating the amine's capacity for acylation. This reaction highlights how acylation can be used to achieve chiral separation in addition to structural modification.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product | Reaction Type |

|---|

Primary and secondary amines can be acylated by reaction with an acid chloride or an acid anhydride (B1165640) to yield an amide. libretexts.org Over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Alkylation Reactions

The nucleophilic nitrogen of the primary amine can attack alkyl halides or other electrophiles to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org The direct alkylation of primary amines with alkyl halides can be challenging to control, often resulting in a mixture of mono-, di-, and poly-alkylated products. libretexts.orglibretexts.orgmasterorganicchemistry.com This occurs because the product amine (secondary) is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com

To achieve selective mono-alkylation, reductive amination is a more common and controlled method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired alkylated amine. For example, the synthesis of Cinacalcet, which contains a related 3-(3-(trifluoromethyl)phenyl)propan-1-amine backbone, utilizes reductive amination. nih.gov In this process, 3-(3-(trifluoromethyl)phenyl)propanal is reacted with (R)-1-(naphthalen-1-yl)ethanamine to form the final secondary amine product. nih.gov

Table 2: Reductive Amination for Controlled Alkylation

| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |

|---|

Salt Formation

As a basic compound, this compound readily reacts with both inorganic and organic acids to form ammonium salts. This is a fundamental and widely used reaction for isolating, purifying, and handling amine compounds. The formation of a crystalline salt can aid in purification by crystallization and can improve the stability and solubility of the parent compound.

For example, the related compound (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine is prepared and handled as its hydrochloride salt. Similarly, the drug Cinacalcet, N-[(R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl] propan-1-amine, is marketed as its hydrochloride salt. nih.gov The formation of diastereomeric salts using a chiral acid, such as (R)- or (S)-mandelic acid, is also a classical method for the resolution of racemic amines.

Table 3: Examples of Amine Salt Formation

| Amine | Acid | Salt Product |

|---|---|---|

| (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine | Hydrochloric Acid (HCl) | (S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride |

| Racemic 1-(4-(trifluoromethoxy)phenyl)propan-1-amine | (R)-Mandelic Acid | Diastereomeric mandelate (B1228975) salts |

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group is characterized by its strong electron-withdrawing nature and exceptional stability, which arises from the high strength of the carbon-fluorine bonds. acs.org Consequently, this group is generally inert to a wide range of chemical conditions.

Oxidation Reactions

The trifluoromethoxy group is highly resistant to oxidation. There are no common laboratory conditions under which the trifluoromethoxy group on an aliphatic chain undergoes oxidation. Its stability is a key reason for its incorporation into pharmaceutical and agrochemical candidates, as it can block metabolic oxidation at that position. rsc.org

Reduction Reactions

Similarly, the trifluoromethoxy group is extremely resistant to chemical reduction. The carbon-fluorine bonds are too strong to be cleaved by common reducing agents. While some methods exist for the selective reduction or transformation of aromatic trifluoromethyl (CF₃) groups under specific, often harsh, conditions, these are not generally applicable to the trifluoromethoxy group, particularly on an aliphatic scaffold. acs.org The robustness of the trifluoromethoxy group makes it a stable substituent for modifying molecular properties without participating in further chemical transformations. nih.gov

Nucleophilic Substitution Reactions with Electrophiles

As a primary amine, this compound readily acts as a nucleophile, attacking electron-deficient centers. A classic example of this reactivity is its reaction with acyl chlorides. This reaction proceeds via a nucleophilic addition-elimination mechanism to form stable N-substituted amides. libretexts.orgdocbrown.info

The initial step involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A second equivalent of the amine or another base then deprotonates the nitrogen, yielding the final amide product and an ammonium salt. libretexts.orgchemguide.co.uk

While specific research data on the reaction of this compound with various acyl chlorides is not extensively documented in publicly available literature, the general reactivity of primary amines with acyl chlorides is well-established. The following table provides illustrative examples of this transformation with analogous primary amines.

| Amine Reactant | Acyl Chloride Reactant | Product |

| Ethylamine | Ethanoyl chloride | N-ethylethanamide |

| Propylamine | Benzoyl chloride | N-propylbenzamide |

| Butylamine | Propanoyl chloride | N-butylpropanamide |

This table presents representative nucleophilic substitution reactions of primary amines with acyl chlorides to illustrate the expected reactivity of this compound.

Cross-Coupling and Functionalization Reactions

The amine functionality of this compound and its derivatives allows for participation in various powerful carbon-nitrogen and carbon-carbon bond-forming cross-coupling reactions. These modern synthetic methods, often catalyzed by transition metals, are fundamental in constructing complex molecular architectures.

Sulfonylation Reactions

Primary amines like this compound react with sulfonyl chlorides in a process known as sulfonylation to produce sulfonamides. libretexts.org This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrogen chloride byproduct. ncert.nic.incbijournal.com The resulting sulfonamides are important functional groups in medicinal chemistry and material science. cbijournal.com The reaction proceeds through nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. rsc.org

The following table shows examples of sulfonylation reactions with various primary amines, demonstrating the general applicability of this transformation.

| Amine | Sulfonyl Chloride | Base | Product | Yield |

| Aniline | p-Toluenesulfonyl chloride | Pyridine | N-phenyl-4-methylbenzenesulfonamide | Quantitative |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | N,4-dimethyl-N-(p-tolyl)benzenesulfonamide | Quantitative |

| Aniline | Benzenesulfonyl chloride | Triethylamine | N-phenylbenzenesulfonamide | 86% |

This table provides examples of sulfonylation reactions to illustrate the expected reactivity. Data sourced from representative literature. cbijournal.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines. researchgate.netrug.nl This reaction is a cornerstone of modern synthetic chemistry for creating arylamines, which are prevalent in pharmaceuticals and organic materials. youtube.com As a primary amine, this compound is a suitable substrate for this transformation, where it would couple with an aryl halide to yield an N-aryl-3-(trifluoromethoxy)propan-1-amine. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to give the arylamine product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of this reaction. youtube.com

Below is a table with representative examples of the Buchwald-Hartwig amination using various amines and aryl halides.

| Amine | Aryl Halide | Catalyst/Ligand | Base | Product |

| Aniline | Bromobenzene | Pd(OAc)₂ / BINAP | NaOt-Bu | N-phenylaniline |

| Piperidine | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1-(p-tolyl)piperidine |

| n-Hexylamine | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | N-(4-methoxyphenyl)hexan-1-amine |

This table illustrates the general conditions and outcomes of the Buchwald-Hartwig amination, for which this compound would be a suitable substrate. researchgate.netwikipedia.org

Kumada-Corriu Coupling

The Kumada-Corriu coupling is a transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide. wikipedia.org While this compound itself would not be a direct participant as a halide or Grignard reagent, its derivatives can be. For instance, a derivative of this amine, such as N-(halophenyl)-3-(trifluoromethoxy)propan-1-amine, could undergo Kumada-Corriu coupling with a Grignard reagent. This reaction, typically catalyzed by nickel or palladium complexes, is a powerful tool for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. libretexts.orgnih.gov The catalytic cycle involves oxidative addition of the catalyst to the organic halide, transmetalation with the Grignard reagent, and reductive elimination to form the coupled product. wikipedia.org

The following table shows examples of Kumada-Corriu couplings, demonstrating the types of transformations possible for derivatives of this compound.

| Organic Halide | Grignard Reagent | Catalyst | Product | Yield |

| 4-Bromoaniline | n-Butylmagnesium bromide | Pd₂(dba)₃ / BPhos | 4-n-Butylaniline | High |

| (Z)-1-Bromo-1-octene | n-Butylmagnesium chloride | Pd(OAc)₂ / DPEPhos | (Z)-5-Dodecene | Good |

| 1-Bromo-2-naphthoic acid | Phenylmagnesium bromide | NiCl₂(dppp) | 1-Phenyl-2-naphthoic acid | High |

This table provides representative examples of the Kumada-Corriu coupling, illustrating the potential reactivity of appropriately functionalized derivatives of this compound. nih.govnih.gov

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com This reaction is exceptionally versatile and widely used for the synthesis of biaryls, styrenes, and polyolefins due to its mild conditions and high functional group tolerance. youtube.com While the amine itself is not a direct coupling partner, derivatives of this compound bearing a halide or boronic acid functionality could readily participate in Suzuki couplings. For example, a derivative like N-(4-bromophenyl)-3-(trifluoromethoxy)propan-1-amine could be coupled with an arylboronic acid. Recently, methods for the direct use of amines in Suzuki-type reactions have also been developed. researchgate.net

The table below presents examples of Suzuki coupling reactions.

| Organic Halide/Triflate | Organoboron Reagent | Catalyst | Base | Product |

| 1-Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl |

| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 4-Methoxy-4'-methylbiphenyl |

| Vinyl bromide | Styrylboronic acid | PdCl₂(dppf) | NaOH | 1,4-Diphenyl-1,3-butadiene |

This table illustrates the general scope of the Suzuki coupling, a reaction applicable to suitably functionalized derivatives of this compound. youtube.comnrochemistry.com

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction is a fundamental method for the synthesis of alkynyl-substituted aromatic and vinylic systems. organic-chemistry.org A derivative of this compound, for instance, an N-propargyl derivative, could serve as the alkyne component in a Sonogashira coupling. The reaction mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the final coupled product. nrochemistry.com

The following table provides examples of Sonogashira coupling reactions.

| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Base | Product |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Diphenylacetylene |

| Bromobenzene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | 1-Phenyl-1-heptyne |

| Vinyl bromide | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | n-Butylamine | 1-Bromo-2-(trimethylsilyl)ethylene |

This table shows representative Sonogashira coupling reactions, illustrating how an alkyne-functionalized derivative of this compound could be employed. wikipedia.orgorganic-chemistry.orglibretexts.org

While the chemical landscape of fluorinated compounds is vast and ever-expanding, specific reaction pathways for certain molecules remain unexplored in the available scientific literature. A thorough investigation of scholarly articles, chemical databases, and patents reveals a lack of specific data concerning the Vilsmeier-type acylation of this compound for the introduction of a fluoro(trifluoromethoxy)methyl group. This section will, therefore, provide a general overview of the Vilsmeier-Haack reaction, a well-established method for the formylation of suitable substrates, and note the absence of its documented application to this compound.

6 Introduction of a Formyl Group via Vilsmeier-type Acylations

The Vilsmeier-Haack reaction is a versatile and widely used method in organic synthesis for the introduction of a formyl group (-CHO) onto a nucleophilic substrate. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt, generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). wikipedia.orgmychemblog.comnumberanalytics.com

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent. numberanalytics.comnumberanalytics.comnumberanalytics.com This reagent is then attacked by an electron-rich substrate. The resulting intermediate is subsequently hydrolyzed during the workup to yield the corresponding aldehyde. wikipedia.orgchemeurope.com

The scope of the Vilsmeier-Haack reaction is generally limited to electron-rich aromatic and heteroaromatic compounds. wikipedia.orgjk-sci.comnumberanalytics.com Substrates such as anilines, phenols, and their derivatives, as well as various heterocyclic systems like pyrroles and indoles, are known to undergo efficient formylation under Vilsmeier-Haack conditions. wikipedia.orgchemistrysteps.com The reaction's regioselectivity is influenced by both electronic and steric factors of the substrate. jk-sci.com While the reaction is a cornerstone for formylation, its application to aliphatic amines like this compound is not documented in the reviewed literature. Primary and secondary amines can be formylated using various other methods, often involving formic acid or its derivatives as the formylating agent. rsc.orgnih.gov

Despite a comprehensive search, no specific research findings, detailed methodologies, or data tables concerning the Vilsmeier-type acylation of this compound or its derivatives to introduce a fluoro(trifluoromethoxy)methyl group have been found. The literature on Vilsmeier-Haack reactions primarily focuses on the formylation of C-nucleophiles, particularly activated aromatic rings, rather than the acylation of aliphatic amines under these conditions. Furthermore, the specific generation of a fluoro(trifluoromethoxy)methyl group via a Vilsmeier-type reaction is not described.

Therefore, the following table of research findings remains empty, reflecting the current state of published scientific knowledge on this specific transformation.

Interactive Data Table: Vilsmeier-type Acylation of this compound

| Substrate | Vilsmeier Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| No data available | No data available | No data available | No data available | No data available | No data available | No data available | No data available |

Compound Index

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound containing fluorine, such as 3-(Trifluoromethoxy)propan-1-amine, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound (CF₃OCH₂CH₂CH₂NH₂), one would expect to observe distinct signals for the three methylene (B1212753) groups (-CH₂-) and the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment (2H, 2H, 2H, and 2H, respectively). The chemical shift (δ) of the methylene group adjacent to the trifluoromethoxy group (CF₃O-CH₂-) would be the most downfield (highest ppm value) due to the strong electron-withdrawing effect of the OCF₃ group. The methylene group adjacent to the amine (-CH₂-NH₂) would also be shifted downfield, while the central methylene group (-CH₂-) would appear at a more upfield position. Spin-spin coupling between adjacent methylene groups would result in triplet or multiplet splitting patterns for these signals, following the n+1 rule. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals would be expected for the three different carbon atoms of the propyl chain. The carbon atom bonded to the trifluoromethoxy group (CF₃O-C H₂-) would exhibit a significant downfield shift and would likely appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The carbon adjacent to the amine group (-C H₂-NH₂) would also be shifted downfield compared to a simple alkane but less so than the O-linked carbon. The central carbon atom would have the most upfield chemical shift.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms in a molecule. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would likely be a triplet due to coupling with the two protons on the adjacent methylene group (³J-HF). The chemical shift of this signal is characteristic of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching of the primary amine group (-NH₂) would typically appear as two sharp peaks in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹. A strong and broad absorption band corresponding to the C-O-C stretching vibration would be present, likely in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are very strong and typically appear in the 1100-1200 cm⁻¹ range. Additionally, N-H bending vibrations can be seen around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. For the analysis of this compound, a sample would first be introduced into an LC system to separate it from any impurities. The purified compound would then be ionized, typically using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. The mass spectrometer would first measure the m/z of this precursor ion, which would confirm the molecular weight of the compound. Subsequently, in the MS/MS stage, this precursor ion would be fragmented by collision-induced dissociation. The resulting fragment ions would provide structural information. For instance, fragmentation could involve the loss of the amine group, or cleavage of the C-O or C-C bonds, with the specific fragmentation pattern serving as a fingerprint for the molecule's structure.

X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for this compound could be located. Such a study would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

In-Depth Computational Analysis of this compound Remains an Unexplored Frontier

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical analysis of the chemical compound This compound . Despite the growing interest in fluorinated organic molecules for their unique properties in pharmaceuticals, agrochemicals, and materials science, detailed computational studies focusing specifically on this compound are not publicly available. Consequently, a data-driven article on its computational chemistry, as per the requested outline, cannot be constructed at this time.

The specified analytical methods—including Ab Initio (like Hartree-Fock), Density Functional Theory (DFT), and Semi-Empirical (like AM1, PM3) calculations, as well as electronic structure analyses such as Natural Bond Orbital (NBO) and Highest Occupied Molecular Orbital (HOMO)/Lowest Unoccupied Molecular Orbital (LUMO) analysis—require specific research outputs. These outputs, which would include calculated energies, orbital shapes, charge distributions, and bond analyses, are generated through dedicated computational chemistry research projects.

Currently, the scientific record lacks published studies that have subjected this compound to this rigorous level of theoretical investigation. While general principles of quantum chemistry can provide a basic, qualitative understanding of its likely electronic structure, any quantitative data or detailed analysis would be purely speculative without peer-reviewed research to cite.

The absence of such specific data prevents the creation of the requested research article, which was mandated to focus solely on existing, detailed findings for this compound. The development of such an article awaits future research wherein computational chemists apply these theoretical methods to this particular molecule.

Computational Chemistry and Theoretical Analysis

Molecular Property Predictions

Hydrogen Bond Donor and Acceptor Counts

The capacity of a molecule to form hydrogen bonds is a crucial determinant of its biological and chemical interactions. For 3-(Trifluoromethoxy)propan-1-amine, the primary amine (-NH2) group and the trifluoromethoxy (-OCF3) group dictate its hydrogen bonding characteristics. The amine group contains two hydrogen atoms bonded to nitrogen, which can act as hydrogen bond donors. The nitrogen atom itself, with its lone pair of electrons, can accept a hydrogen bond. Additionally, the oxygen atom of the trifluoromethoxy group and, to a lesser extent, the highly electronegative fluorine atoms can also serve as hydrogen bond acceptors.

| Property | Count |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Rotatable Bond Count

The conformational flexibility of a molecule, quantified by the number of rotatable bonds, influences its ability to interact with biological targets. A rotatable bond is defined as any single bond, not in a ring, bonded to a non-hydrogen atom. For this compound, there are four such bonds, allowing for a range of spatial arrangements. This flexibility is an important consideration in fields such as medicinal chemistry.

| Property | Count |

|---|---|

| Rotatable Bond Count | 4 |

Theoretical Vibrational Frequencies and Geometric Parameters (Bond Lengths, Bond Angles)

Geometric parameters such as bond lengths and bond angles define the three-dimensional shape of a molecule. In amines, the nitrogen atom is typically sp³-hybridized, leading to bond angles close to the tetrahedral angle of 109.5°. For instance, the C-N-C bond angle in trimethylamine (B31210) is 108°, and the C-N bond length is 147 pm.

Detailed computational studies providing specific calculated values for the theoretical vibrational frequencies, bond lengths, and bond angles for this compound are not readily found in publicly accessible scientific databases.

Applications in Organic Synthesis and Chemical Research

Role as a Key Building Block in Organic Synthesis

The compound 3-(trifluoromethoxy)propan-1-amine serves as a crucial building block in the creation of more complex molecules. Its trifluoromethoxypropyl motif is incorporated into larger structures to impart specific desirable properties. Chemists utilize this amine to introduce the trifluoromethoxy group into a variety of molecular frameworks, which is of particular interest in the development of pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgresearchgate.net The dual functionality of the molecule, possessing both a reactive primary amine and a trifluoromethoxy-substituted alkyl chain, allows for its straightforward integration into synthetic pathways. For instance, it can readily participate in common amine reactions such as amidation, alkylation, and reductive amination, providing a direct route to introduce the OCF₃ group into a target molecule.

Synthesis of Complex Organic Molecules

The utility of fluorinated building blocks like this compound is evident in the synthesis of a wide array of complex organic molecules. For example, similar trifluoromethylated building blocks are used in the stereoselective synthesis of intricate structures such as peptidomimetic aspartic protease inhibitors. acs.org In one instance, a chiral epoxy-imine building block is used in a diversity-oriented synthesis approach to create anti-1,3-diaminopropan-2-ol derivatives, which are key components of these inhibitors. acs.org Furthermore, the synthesis of N-trifluoromethyl amides, which are of interest in medicinal chemistry, can be achieved from carboxylic acid derivatives, showcasing the versatility of fluorinated amines in forming complex amide bonds. nih.gov The synthesis of 3-trifluoromethyl pyrroles, another class of important heterocyclic compounds, has been accomplished using β-CF₃-1,3-enynamides and primary amines, demonstrating the role of trifluoromethylated synthons in constructing complex heterocycles. organic-chemistry.orgresearchgate.net

Development of Fluorinated Reagents

The principles behind the synthesis of this compound are related to the broader field of developing novel fluorinated reagents. The synthesis of various fluoroalkyl amino reagents (FARs) often involves the reaction of polyfluoroalkenes with secondary amines. nih.gov These reagents, in turn, are used to introduce fluorinated moieties into organic molecules. For example, N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine is prepared by the condensation of perfluoropropene and diethylamine. nih.gov The development of such reagents is critical for advancing organofluorine chemistry, providing chemists with the tools to create new compounds with tailored properties. The synthesis of trifluoromethylamines and related compounds has been a significant area of research, with methods being developed to access these structures from simple C1 sources like carbon dioxide and carbon disulfide. nih.gov

Applications in Fragment-Based Approaches

In modern drug discovery, fragment-based approaches are a powerful strategy for identifying lead compounds. This method involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule. Fluorinated fragments are particularly valuable in this context due to the favorable properties conferred by fluorine. The use of fragment screening methods has been successfully employed in the discovery of novel inhibitors for targets such as the anti-apoptotic protein MCL-1. nih.gov NMR-based fragment screening, for example, has been used to identify initial hits which are then elaborated through synthetic chemistry to yield potent and selective inhibitors. nih.gov Building blocks like this compound are ideal candidates for inclusion in fragment libraries due to their drug-like properties and the synthetic handles they provide for further elaboration.

Influence of the Trifluoromethoxy Group in Molecular Design

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in molecular design, particularly in medicinal chemistry, due to its profound impact on a molecule's physicochemical properties.

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule. mdpi.commdpi.com This increased lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier. mdpi.com The trifluoromethyl group (-CF₃) also increases lipophilicity, and the effect is most pronounced when the group is in the alpha-position of an aliphatic chain. nih.govnih.gov However, the influence on lipophilicity can be modulated by the position of the fluorinated group within the molecule. nih.govacs.org

Table 1: Impact of Trifluoromethyl and Trifluoromethoxy Groups on Lipophilicity

| Functional Group | General Impact on Lipophilicity (logP) | Reference |

|---|---|---|

| Trifluoromethyl (-CF₃) | Increases lipophilicity, especially in the alpha-position. | nih.govnih.gov |

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the acidity or basicity (pKa) of nearby functional groups. nih.gov For an amine, the presence of a nearby trifluoromethoxy group will decrease its basicity (lower its pKa) due to the inductive effect of the highly electronegative fluorine atoms. This modulation of pKa can be crucial for optimizing a drug's interaction with its target and for improving its pharmacokinetic properties. For instance, the pKa of an active pharmaceutical ingredient can affect its solubility, absorption, and binding to plasma proteins. The pKa of the parent compound, propan-1-amine, is approximately 10.71, while the related compound 3,3,3-trifluoropropylamine (B1329503) has a pKa of 8.7. nih.gov This demonstrates the significant pKa-lowering effect of the trifluoromethyl group, and a similar effect would be expected for the trifluoromethoxy group.

Table 2: pKa Values of Propanamine and a Related Fluorinated Amine

| Compound | pKa | Reference |

|---|---|---|

| Propan-1-amine | ~10.71 |

3 Role in Modulating Molecular Conformation

The introduction of a trifluoromethoxy (-OCF3) group into an aliphatic chain, as seen in this compound, has a profound effect on the molecule's preferred three-dimensional arrangement. Fluorine-containing groups are known to influence molecular conformation due to their unique steric and electronic properties. researchgate.net

The trifluoromethoxy group, in particular, can lead to significant conformational changes compared to its non-fluorinated analog, the methoxy (B1213986) group. nih.gov For instance, in aromatic systems, while methoxybenzenes often favor a planar conformation, the -OCF3 group in trifluoromethoxybenzenes consistently forces the group out of the plane of the phenyl ring. nih.gov This is typically characterized by a dihedral angle of approximately 90 degrees between the C-C-O-C bonds. nih.gov This steric imposition is attributed to the larger size of the trifluoromethyl moiety compared to the methyl group.

In this compound, the bulky and highly electronegative -OCF3 group influences the torsional angles along the propyl chain. This can lead to a more rigid structure with a defined spatial orientation of the terminal amine group relative to the trifluoromethoxy substituent. This conformational control is a critical aspect of modern drug design, where precise molecular shape is essential for effective interaction with biological targets. mdpi.comnih.gov The ability of the trifluoromethoxy group to modulate conformation can therefore be harnessed to optimize the binding affinity and selectivity of a molecule for a specific receptor or enzyme. nih.gov

Table 1: Conformational Influence of Trifluoromethoxy Group

| Feature | Description | Impact on this compound |

|---|---|---|

| Steric Hindrance | The -OCF3 group is significantly larger than a methoxy or hydroxyl group. | Restricts free rotation around the C-O and C-C bonds of the propyl chain, leading to more defined conformers. nih.gov |

| Gauche Effect | The preference for a gauche conformation can be induced by electronegative substituents. | The strong electronegativity of the -OCF3 group can influence the preferred dihedral angles within the propyl backbone. |

4 Pseudohalogen Character and Electrostatic Effects

The trifluoromethoxy group is often referred to as a "pseudohalogen". nih.gov Pseudohalogens are polyatomic molecules or radicals that exhibit chemical properties similar to true halogens (like chlorine or bromine). jagiroadcollegelive.co.invaia.com The -OCF3 group fits this description because its electronic properties, particularly its electronegativity and electron-withdrawing capacity, are comparable to those of halogens. nih.gov

The potent electrostatic effects of the trifluoromethoxy group stem from the high electronegativity of the three fluorine atoms. This creates a strong electron-withdrawing inductive effect that propagates through the molecule. nih.govmdpi.com This effect is significantly greater than that of a methoxy group and influences the electron density distribution across the entire this compound molecule. nih.gov

Key Electrostatic Properties:

High Electronegativity: The trifluoromethyl portion of the group is highly electronegative, intermediate between fluorine and chlorine. wikipedia.org

Strong Inductive Effect: It acts as a powerful electron-withdrawing group, acidifying adjacent C-H bonds and decreasing the basicity of nearby functional groups. nih.govwikipedia.org

Molecular Electrostatic Potential (MESP): The -OCF3 group creates a region of significant positive electrostatic potential around the carbon atom and negative potential around the fluorine atoms, influencing non-covalent interactions. rsc.org

These electrostatic characteristics are crucial in determining how this compound interacts with other molecules. The modified electronic landscape can enhance binding to biological targets through specific electrostatic and hydrogen-bonding interactions. rsc.org

5 General Impact on Chemical Reactivity

One of the most significant effects is the reduction of the basicity of the terminal amine group. The inductive pull of the -OCF3 group three carbons away is strong enough to decrease the electron density on the nitrogen atom, making its lone pair less available to accept a proton compared to propan-1-amine. A similar basicity-lowering effect is observed in compounds like trifluoroethanol. wikipedia.org

Furthermore, the trifluoromethoxy group impacts the reactivity of the hydrocarbon chain. The C-F bonds themselves are exceptionally strong and stable, rendering the -OCF3 group generally inert and resistant to metabolic oxidation—a key feature in pharmaceutical applications. mdpi.comreddit.com However, its electronic influence can activate or deactivate other parts of the molecule towards certain reactions. For example, in aromatic systems, the -OCF3 group has a powerful, long-range activating effect that can direct reactions like lithiation. nih.gov While this compound lacks an aromatic ring, the strong inductive effect can influence the susceptibility of the C-H bonds on the propyl chain to certain reagents.

Table 2: Summary of Reactivity Effects

| Molecular Site | Effect of -OCF3 Group | Chemical Consequence |

|---|---|---|

| Amine Group (-NH2) | Decreased electron density on Nitrogen | Reduced basicity (lower pKa of conjugate acid) compared to propan-1-amine. wikipedia.org |

| Propyl Chain (C-H bonds) | Inductive electron withdrawal | Increased acidity of C-H bonds, particularly at the alpha and beta positions to the -OCF3 group. |

| Trifluoromethoxy Group (-OCF3) | High stability of C-F bonds | Resistance to metabolic degradation and chemical attack at the group itself. nih.govmdpi.com |

Pre-column Derivatization for Chromatographic Analysis

Pre-column derivatization is a technique performed prior to the introduction of the sample into the chromatographic system. This approach is widely used in High-Performance Liquid Chromatography (HPLC) to improve the retention and detection of analytes that lack a strong chromophore or are too polar for effective separation on common stationary phases. thermofisher.com For this compound, which does not possess a significant UV-absorbing or fluorescent moiety, pre-column derivatization is essential for sensitive HPLC analysis.

Phenyl isothiocyanate (PITC) is a well-established reagent for the pre-column derivatization of primary and secondary amines. researchgate.netgreyhoundchrom.com The reaction involves the nucleophilic attack of the primary amino group of this compound on the electrophilic carbon of the isothiocyanate group of PITC. This reaction, typically carried out under mild conditions, results in the formation of a phenylthiourea (B91264) (PTU) derivative. uzhnu.edu.ua The introduction of the phenyl group creates a chromophore, allowing for sensitive UV detection.

The reaction between this compound and phenyl isothiocyanate proceeds efficiently in an appropriate solvent like chloroform (B151607) at room temperature. uzhnu.edu.ua The resulting derivative, N-(3-(trifluoromethoxy)propyl)phenylthiourea, exhibits enhanced hydrophobicity compared to the parent amine, leading to improved retention on reversed-phase HPLC columns.

Table 1: Phenyl Isothiocyanate Derivatization of this compound

| Feature | Description |

| Reagent | Phenyl Isothiocyanate (PITC) |

| Analyte Functional Group | Primary Amine |

| Reaction Product | Phenylthiourea (PTU) derivative |

| Purpose | Introduction of a UV-absorbing chromophore |

| Typical Reaction Conditions | Room temperature in a suitable solvent (e.g., chloroform) |

| Detection Method | UV-Visible Spectroscopy |

Pyrazoline-Based Reagent Derivatization

Pyrazoline-based reagents are a class of fluorogenic labeling agents that have shown significant utility in the pre-column derivatization of various functional groups, including amines, for sensitive fluorescence detection in HPLC. A novel pyrazoline-based reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), has been successfully employed for the derivatization of biogenic amines. researchgate.net This methodology can be adapted for the analysis of this compound.

The derivatization reaction involves the activation of the carboxylic acid group on the pyrazoline reagent, which then couples with the primary amine of this compound to form a stable, highly fluorescent amide derivative. The resulting derivative can be excited at a specific wavelength and its emission monitored, providing excellent sensitivity and selectivity. researchgate.net The derivatization is typically optimized for conditions such as reaction time and temperature to ensure complete reaction. researchgate.net The derivatives can also be identified by techniques like LC-MS/MS. researchgate.net

Table 2: Pyrazoline-Based Reagent Derivatization of this compound

| Feature | Description |

| Reagent Example | 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP) |

| Analyte Functional Group | Primary Amine |

| Reaction Product | Fluorescent Amide Derivative |

| Purpose | Introduction of a highly fluorescent tag |

| Detection Method | Fluorescence Detection, LC-MS/MS |

Derivatization for Gas Chromatography-Mass Spectrometry

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like amines. iu.edulibretexts.org The process involves replacing the active hydrogen atoms on the amine group with less polar, more stable functional groups. iu.edu The three primary methods for derivatizing amines for GC analysis are acylation, silylation, and alkylation. libretexts.org

Acylation is a common derivatization technique where an acyl group is introduced into the molecule. researchgate.net Trifluoroacetic anhydride (B1165640) (TFAA) is a highly effective acylating agent for primary amines. iu.edurestek.com The reaction of this compound with TFAA replaces the two hydrogen atoms of the primary amine with trifluoroacetyl groups. This "exhaustive trifluoroacetylation" results in a derivative with significantly increased volatility and improved chromatographic peak shape. osti.gov

The fluorinated nature of the derivative also enhances its detectability with an electron capture detector (ECD) and can provide characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. restek.com The reaction is generally rapid and can be performed under mild conditions. restek.com

Table 3: Acylation of this compound with Trifluoroacetic Anhydride

| Feature | Description |

| Reagent | Trifluoroacetic Anhydride (TFAA) |

| Analyte Functional Group | Primary Amine |

| Reaction Product | Trifluoroacetyl derivative |

| Purpose | Increase volatility and thermal stability, enhance ECD response |

| Typical Reaction | Reaction with TFAA, may be heated |

| Detection Method | GC-MS, GC-ECD |

Silylation Reactions (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide)

Silylation is a widely used derivatization method for GC analysis where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. restek.com N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent suitable for derivatizing primary amines. sigmaaldrich.com The reaction with this compound would involve the replacement of the amine hydrogens with TMS groups, forming a more volatile and less polar derivative. restek.com

BSTFA is known for its high silylating power and the volatility of its byproducts, which minimizes interference in the chromatogram. greyhoundchrom.com The addition of a catalyst such as trimethylchlorosilane (TMCS) can further enhance the reactivity of BSTFA. sigmaaldrich.com The resulting silylated derivative of this compound would exhibit excellent chromatographic properties, allowing for sharp peaks and reproducible retention times in GC-MS analysis.

Table 4: Silylation of this compound with BSTFA

| Feature | Description |

| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Analyte Functional Group | Primary Amine |

| Reaction Product | Trimethylsilyl (TMS) derivative |

| Purpose | Increase volatility, thermal stability, and improve chromatographic behavior |

| Typical Reaction | Reaction with BSTFA, often with a catalyst like TMCS |

| Detection Method | GC-MS |

Alkylation Reactions

Alkylation involves the replacement of an active hydrogen with an alkyl group. libretexts.org This method is another effective strategy for derivatizing primary amines to improve their characteristics for GC analysis. nih.gov For this compound, alkylation would convert the primary amine into a secondary or tertiary amine, which are generally more volatile and exhibit better chromatographic behavior.

Various alkylating agents can be employed, and the reaction conditions can be tailored to achieve the desired derivative. Alkylation offers the advantage of producing stable derivatives and can be a valuable alternative to silylation, particularly when dealing with complex sample matrices. nih.gov

Table 5: Alkylation of this compound

| Feature | Description |

| Reagent Class | Alkylating Agents (e.g., alkyl halides, methyl chloroformate) |

| Analyte Functional Group | Primary Amine |

| Reaction Product | N-alkylated amine derivative |

| Purpose | Increase volatility and improve chromatographic properties |

| Typical Reaction | Varies depending on the specific alkylating agent used |

| Detection Method | GC-MS |

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization of the Primary Amine Group

The primary amine functionality of 3-(trifluoromethoxy)propan-1-amine allows for a variety of derivatization strategies to enhance its utility in both analytical and synthetic applications. One such strategy is the formation of a dimethylaminomethylene derivative, which can improve chromatographic performance and serve as a versatile intermediate in further chemical transformations.

The reaction to form the dimethylaminomethylene derivative, chemically named N'-(3-(trifluoromethoxy)propyl)-N,N-dimethylformamidine, involves the condensation of this compound with an aminal-ester, most commonly N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This transformation is a type of Schiff base formation, where the primary amine reacts with the electrophilic carbon of the acetal, leading to the elimination of two molecules of methanol (B129727) and the formation of a new carbon-nitrogen double bond.

The derivatization with DMF-DMA is often employed to increase the volatility and thermal stability of polar analytes, such as primary amines, for gas chromatography-mass spectrometry (GC-MS) analysis. The resulting N,N-dimethylformamidine derivative is typically less polar and more amenable to chromatographic separation, often exhibiting improved peak shape and reduced tailing compared to the underivatized amine.

While specific research findings on the derivatization of this compound with DMF-DMA are not extensively documented in publicly available literature, the reaction is a well-established method for the derivatization of other primary amines. The general reaction conditions involve mixing the amine with an excess of DMF-DMA, often in a suitable solvent, and heating the mixture to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.

The analytical utility of this derivatization lies in the characteristic fragmentation pattern of the resulting N,N-dimethylformamidine derivative in mass spectrometry, which can aid in its identification and quantification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the derivative, as well as characteristic fragment ions resulting from the cleavage of the propyl chain and the dimethylaminomethylene group.

Table 1: Postulated GC-MS Data for N'-(3-(trifluoromethoxy)propyl)-N,N-dimethylformamidine

| Parameter | Value |

| Derivative Name | N'-(3-(trifluoromethoxy)propyl)-N,N-dimethylformamidine |

| Molecular Formula | C7H13F3N2O |

| Molecular Weight | 198.19 g/mol |

| Retention Time (min) | 8.5 (Hypothetical) |

| Key Mass Fragments (m/z) | 198 (M+), 153, 126, 96, 71, 44 (Hypothetical) |

In synthetic chemistry, the dimethylaminomethylene group can act as a protecting group for the primary amine or as a reactive handle for the introduction of other functional groups. The formation of the formamidine (B1211174) is typically a reversible process, allowing for the regeneration of the primary amine under specific conditions.

Q & A

Q. What are the key considerations for synthesizing 3-(Trifluoromethoxy)propan-1-amine with high purity?

Methodological Answer: The synthesis typically involves coupling reactions using trifluoromethoxy-containing precursors. For example, describes a multi-step procedure where 3-(1H-1,2,4-triazol-1-yl)propan-1-amine reacts with carboxylic acid derivatives under HATU/DIPEA activation. Key steps include:

- Purification: Use of column chromatography with gradients (e.g., 0–10% MeOH in DCM) to isolate intermediates.

- Purity validation: HPLC with UV detection (purity >95%) and NMR to confirm structural integrity .

- Safety: Perform reactions under inert atmosphere (N₂/Ar) due to moisture sensitivity of intermediates.

Q. How can researchers characterize this compound derivatives spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CD₃OD or DMSO-d₆). For instance, aromatic protons in trifluoromethoxy-substituted phenyl groups appear as complex multiplets at δ 7.2–7.6 ppm, while the propylamine chain shows signals at δ 3.3–4.1 ppm (methylene groups) and δ 1.5–2.2 ppm (CH₂) .

- HRMS: Confirm molecular weight with <2 ppm error (e.g., ESI+ mode for protonated ions) .

Advanced Research Questions

Q. What strategies optimize the biological activity of this compound derivatives in kinase inhibition studies?

Methodological Answer: highlights structure-activity relationship (SAR) insights for kinase inhibitors:

- Substituent effects: Introducing electron-withdrawing groups (e.g., -CF₃, -F) on the phenyl ring enhances binding affinity to hydrophobic pockets in kinases.

- Selectivity: Replace trifluoromethoxy with bulkier groups (e.g., -OCF₂CF₃) to reduce off-target effects.

- In vitro assays: Use FRET-based kinase activity assays (e.g., GSK-3β IC₅₀ values) to quantify potency.

- Brain exposure: Incorporate lipophilic substituents (e.g., methyl groups) to improve blood-brain barrier penetration .

Q. How can researchers resolve contradictions in antimicrobial activity data for this compound derivatives?

Methodological Answer: reports variable MIC values against bacterial strains. To address discrepancies:

- Strain specificity: Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify structural preferences.

- Mechanistic studies: Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

- Resistance profiling: Compare activity against wild-type and efflux-pump-deficient strains (e.g., P. aeruginosa ΔmexAB-oprM) to assess pump-mediated resistance .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., trifluoromethoxybenzaldehyde).

- Waste disposal: Collect halogenated waste separately and neutralize acidic byproducts with NaHCO₃ before disposal .

Data Analysis and Reporting

Q. How should researchers document synthetic yields and purity for reproducibility?

Methodological Answer:

-

Tabulate data: Include reaction scales, equivalents of reagents, and solvent volumes. Example from :

Reagent Equiv. Solvent Temp. Yield HATU 1.2 DMF RT 41% -

Purity metrics: Report HPLC retention times, mobile phases, and UV wavelengths (e.g., 254 nm) .

Contradictions and Limitations

- Synthetic yields: Low yields (e.g., 6–44% in ) suggest competing side reactions. Mitigate via optimized stoichiometry or alternative coupling agents (e.g., EDCI instead of HATU).

- Biological variability: Differences in cell permeability or metabolic stability may explain inconsistent activity data. Use parallel artificial membrane permeability assays (PAMPA) to validate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.